5-Bromo-6-methylpyrazine-2-carbaldehyde
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Overview
Description
5-Bromo-6-methylpyrazine-2-carbaldehyde is a chemical compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and an aldehyde group at the 2nd position on the pyrazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylpyrazine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 6-methylpyrazine-2-carbaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Strong oxidizing agents like potassium permanganate in an acidic medium are commonly used.
Reduction: Reducing agents like sodium borohydride in methanol or ethanol are typically employed.
Major Products Formed
Scientific Research Applications
5-Bromo-6-methylpyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive molecules and enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylpyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrazine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
6-Methylpyrazine-2-carbaldehyde: Lacks the bromine atom, affecting its reactivity and binding properties.
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical behavior.
Uniqueness
5-Bromo-6-methylpyrazine-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group on the pyrazine ring, which imparts distinct reactivity and binding characteristics . This combination of functional groups makes it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C6H5BrN2O |
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Molecular Weight |
201.02 g/mol |
IUPAC Name |
5-bromo-6-methylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c1-4-6(7)8-2-5(3-10)9-4/h2-3H,1H3 |
InChI Key |
QBRSQAKVQSJJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Br)C=O |
Origin of Product |
United States |
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